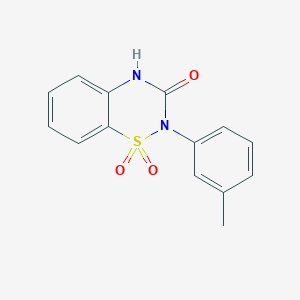

2-(3-甲基苯基)-2H-1,2,4-苯并噻二嗪-3-醇 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiadiazine derivatives has been explored in several studies. Paper discusses the synthesis of benzyl derivatives of benzothiadiazine dioxides, which are identified as phosphodiesterase 7 inhibitors, potentially useful for treating T-cell-dependent disorders. Paper describes the first solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is significant for drug discovery due to the method's efficiency and the bioactivity of the compounds. Paper and report on the synthesis of various 2,1,3-benzothiadiazin-4(3H) one 2,2-dioxides, which were investigated as potential sweetening agents. These studies provide a foundation for understanding the synthetic routes that could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is crucial for their biological activity. Paper presents a series of 3-arylamino-benzothiadiazin-5-ol dioxides as selective CXCR2 antagonists, where the structure-activity relationships were explored. The structural modifications and their impact on receptor selectivity are relevant for understanding how changes in the benzothiadiazine scaffold affect biological properties.

Chemical Reactions Analysis

The reactivity of benzothiadiazine derivatives is highlighted in paper , where the treatment of 2-aminobenzyl amine with sulfamide leads to various derivatives, including the formation of mono- and dialkyl derivatives and 1,3-bridged compounds. These reactions demonstrate the versatility of the benzothiadiazine core in undergoing chemical transformations, which could be extrapolated to the compound "2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide."

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "2-(3-methylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide," they do provide insights into the properties of closely related compounds. For instance, the solid-phase synthesis mentioned in paper implies that the compounds have sufficient stability to be handled on a solid support, which suggests a degree of robustness in their physical properties. The biological activities reported in papers and imply that these compounds have specific chemical properties that allow them to interact with biological targets, such as enzymes and receptors.

科学研究应用

化学合成与反应性

研究探索了杂环和非环磺酰腙的氯化反应,包括 2H-1,2,3-苯并噻二嗪 1,1-二氧化物的衍生物。这些反应根据条件产生不同的产物,从而深入了解化合物的反应性和创造具有特定性质的新型化合物的潜力 (King 等,1971)。

甜味剂中的潜在应用

一项研究通过使磺酰氯与各种邻氨基苯甲酸衍生物反应,合成了几种 2,1,3-苯并噻二嗪-4(3H) 一 2,2-二氧化物作为潜在的甜味剂。该研究表明苯并噻二嗪衍生物在创造具有潜在商业应用的化合物方面的多功能性,超出了其已知的生物活性 (Bancroft 等,1978)。

环境影响和除草剂流动性

已研究了密切相关化合物苯达松在各种环境中的流动性和吸附性,以了解其在农业环境中的行为。此类研究对于评估这些化合物对环境的影响以及制定安全有效使用它们的策略至关重要 (Abernathy 和 Wax,1973)。

新型杂环化合物的合成

1,2,5,7-苯并三唑嗪等新型杂环化合物的合成展示了苯并噻二嗪衍生物的化学多功能性。这些研究有助于更广泛的化学知识,为在各个行业具有潜在应用的新材料和化合物提供途径 (Schläpfer-Dähler 等,1984)。

血管扩张剂效应和医学研究

尽管与“2-(3-甲基苯基)-2H-1,2,4-苯并噻二嗪-3-醇 1,1-二氧化物”没有直接关系,但对类似苯并噻二嗪衍生物的研究探索了它们作为血管扩张剂的潜力,突出了围绕这个化学家族的广泛医学研究范围。此类研究可能为新的治疗应用提供见解,并加深我们对其药理特性的理解 (Khelili 等,1995)。

作用机制

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, katp channel activation, and ampa receptor modulation .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

2-(3-methylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-10-5-4-6-11(9-10)16-14(17)15-12-7-2-3-8-13(12)20(16,18)19/h2-9H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPLORWJGGFBDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![2-methyl-5-oxo-N-(o-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2546804.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)